molecular formula C6H7IN2O2 B10906416 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B10906416
M. Wt: 266.04 g/mol
InChI Key: XVEQXKJVCYUKFY-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 3, and a carboxylic acid group at position 4. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-ethyl-3-iodo-1H-pyrazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative. Another method involves the iodination of 1-ethyl-1H-pyrazole-4-carboxylic acid using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 3 can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the carboxylic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation Products: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.

    Reduction Products: Reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied. Detailed mechanistic studies are essential to elucidate the exact mode of action in different contexts.

Comparison with Similar Compounds

    1-Ethyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine substituent, resulting in different reactivity and applications.

    3-Iodo-1H-pyrazole-4-carboxylic acid:

    1-Methyl-3-iodo-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

Uniqueness: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of both an ethyl group and an iodine atom, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications that cannot be achieved with other similar compounds.

Properties

IUPAC Name

1-ethyl-3-iodopyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQXKJVCYUKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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